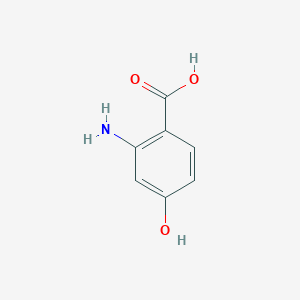

2-Amino-4-hydroxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPELYVFAULJYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457862 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38160-63-3 | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 4 Hydroxybenzoic Acid and Its Analogs

Modern Synthetic Approaches

The application of nanocatalysts represents an innovative and efficient approach for the synthesis of derivatives of various aromatic compounds, including isomers of 2-Amino-4-hydroxybenzoic acid. These methodologies often provide advantages such as high efficiency, selectivity, and catalyst reusability under eco-friendly conditions.

A notable example is the synthesis of phenoxazinone derivatives using a sophisticated nanocatalyst. Researchers have developed a novel mesoporous nanocatalyst, designated as SANI, which consists of a Ni(II)-complex anchored onto a functionalized, 2D-hexagonally ordered mesoporous SBA-15 support. researchgate.netresearchgate.net The SANI nanocatalyst is prepared by immobilizing a structurally characterized Ni(II)-complex, derived from a 2-(I-(2-(piperizin-1-yl) ethylimino) methyl)-5-methylphenol ligand, onto the SBA-15 surface previously functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.net

The catalytic efficacy of SANI was successfully demonstrated in the oxidative coupling of o-aminophenols to produce aminophenoxazinone derivatives. researchgate.net In this context, the synthesis of a phenoxazinone derivative from 3-amino-4-hydroxybenzoic acid, an isomer of this compound, was achieved. researchgate.netresearchgate.netresearchgate.net The reaction proceeded smoothly, affording the corresponding phenoxazinone derivative with a notable yield of 81%. researchgate.netresearchgate.net This highlights the potential of the SANI nanocatalyst for synthesizing complex derivatives from aminohydroxybenzoic acid substrates. researchgate.netrsc.org The reaction was carried out effectively at room temperature, and the catalyst showed excellent stability, allowing for its reuse across multiple cycles without a significant loss in performance. rsc.org

The research demonstrates the broad applicability of this supported mesoporous nanocatalyst for creating valuable chemical structures from various substituted aminophenols. researchgate.netresearchgate.net

Research Findings on SANI Nanocatalyst

| Catalyst | Substrate | Product | Yield (%) | Source(s) |

| SANI (Ni(II)-complex on SBA-15) | 3-Amino-4-hydroxybenzoic acid | Phenoxazinone derivative | 81 | researchgate.net, researchgate.net, researchgate.net |

| SANI (Ni(II)-complex on SBA-15) | o-Aminophenol | Phenoxazinone derivative | 92 | researchgate.net, researchgate.net, researchgate.net |

| SANI (Ni(II)-complex on SBA-15) | 2-Amino-4-methylphenol | Phenoxazinone derivative | 85 | researchgate.net, researchgate.net, researchgate.net |

Advanced Structural Elucidation and Theoretical Investigations

Crystallographic Analysis and Intermolecular Interactions

Crystallographic techniques are indispensable for determining the exact spatial arrangement of atoms within a crystal lattice and for understanding the non-covalent interactions that govern crystal packing.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, and bond angles. While specific crystallographic data for 2-Amino-4-hydroxybenzoic acid is not detailed in the provided context, the methodology is widely applied to its derivatives and salts, such as co-crystals with various aminopyrimidines. iucr.orgiucr.org In these studies, a suitable single crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal structure. iucr.org

The refinement of this model yields detailed crystallographic parameters, which are typically summarized in a standardized table. For illustrative purposes, the table below presents typical crystallographic data for a salt containing the 4-hydroxybenzoate (B8730719) anion, demonstrating the type of information obtained from an SCXRD experiment. nih.gov

Table 1: Example of Crystal Data and Structure Refinement Parameters for a 4-Hydroxybenzoate Salt

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₃O⁺·C₇H₅O₃⁻ |

| Formula Weight ( g/mol ) | 277.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4291 (12) |

| b (Å) | 15.0620 (19) |

| c (Å) | 12.1595 (11) |

| β (°) | 128.252 (6) |

| Volume (ų) | 1356.1 (3) |

| Z (formula units/cell) | 4 |

Data sourced from a study on 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. nih.gov

In such structures, analysis reveals key intermolecular interactions, such as N—H⋯O and O—H⋯N hydrogen bonds, which often form distinct ring motifs described by graph-set notation, like the R₂²(8) ring. iucr.orgiucr.org These interactions are fundamental to the formation of the supramolecular architecture.

To visualize and quantify the intricate network of intermolecular interactions within a crystal, Hirshfeld surface analysis is employed. iucr.orgiucr.org This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is plotted using a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govcore.ac.uk

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hydroxybenzoate Salt

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 44.2 |

| O···H / H···O | 20.9 |

| C···H / H···C | 19.6 |

| N···H / H···N | 8.1 |

| C···O / O···C | 3.0 |

| C···C | 2.9 |

| O···O | 1.0 |

Data represents analysis on 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, a structurally related compound. nih.govcore.ac.uk

The "wings" or sharp spikes that appear on the fingerprint plots are characteristic of strong hydrogen bonding interactions, such as O···H contacts. nih.govcore.ac.ukresearchgate.net This analysis provides a detailed picture of the forces that stabilize the crystal structure.

Single Crystal X-ray Diffraction for Structural Determination

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations offer profound insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. arxiv.org A fundamental application of DFT in computational chemistry is geometry optimization, which calculates the lowest-energy (most stable) three-dimensional structure of a molecule. jocpr.comajol.info This is achieved by calculating the forces on the atoms and adjusting their positions to minimize the total energy of the system. arxiv.org

For compounds like this compound and its isomers, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), are performed to predict geometric parameters like bond lengths and angles. jocpr.com The results of these theoretical calculations, which pertain to an isolated molecule in the gaseous phase, are often in good agreement with experimental data obtained from SCXRD in the solid state, with minor deviations attributed to the different physical states and intermolecular interactions in the crystal. jocpr.com

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. This method is particularly valuable for understanding the behavior of a compound in a complex, dynamic environment, such as in solution or interacting with a biological macromolecule. For instance, MD simulations have been used to study the covalent binding of 4-hydroxybenzoic acid (4HBA) to proteins like β-casein. nih.gov

Such simulations can reveal how the binding of the small molecule affects the protein's structure, density, flexibility, and solvent accessibility. nih.gov Furthermore, MD can be used to analyze the stability and persistence of interactions, such as hydrogen bonds, within the complex system, providing insights that are not accessible through static structural methods. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. sapub.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO band gap (ΔE). This gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. iucr.orgmdpi.com A large band gap implies high stability and low reactivity. FMO analysis has been performed on salts containing the 4-hydroxybenzoate moiety to determine these values. iucr.orgiucr.org

Table 3: Frontier Molecular Orbital Energies and Band Gap for a 4-Hydroxybenzoate Salt

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5912 |

| E(LUMO) | -3.0555 |

| Band Gap (ΔE) | 3.5357 |

Data sourced from a theoretical study on 2-amino-4-methoxy-6-methylpyrimidinium 4-hydroxybenzoate. iucr.orgresearchgate.net

These calculations provide a quantum mechanical basis for the molecule's electronic behavior and potential for charge transfer interactions. iucr.orgiucr.org

Natural Bond Orbital (NBO) Analysis and Mulliken Population Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.de This analysis provides insights into charge transfer, hyperconjugation, and intramolecular interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu The energetic importance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de For a molecule like this compound, NBO analysis would quantify the delocalization of electron density from the oxygen and nitrogen lone pairs into the antibonding orbitals of the aromatic ring. acs.org

Mulliken population analysis is another method used to calculate the partial atomic charges on the atoms within a molecule. researchgate.netphyschemres.org These charges are fundamental to understanding a molecule's reactivity, dipole moment, and electronic structure. researchgate.netresearchgate.net In this compound, the Mulliken analysis is expected to show significant negative charges on the highly electronegative oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the amino group. Conversely, the carbon atom of the carboxyl group and the hydrogen atoms attached to the heteroatoms would exhibit positive charges. The distribution of these charges is crucial for predicting how the molecule interacts with other chemical species. chemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. uni-muenchen.de It is an invaluable tool for predicting a molecule's reactivity towards charged reactants, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. uni-muenchen.demdpi.com

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. dergipark.org.tr For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the carboxylate and hydroxyl groups, indicating these are the primary sites for hydrogen bond acceptance. nih.gov The hydrogen atoms of the hydroxyl, amino, and carboxylic acid groups would be characterized by positive potential, marking them as hydrogen bond donor sites. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. iucr.orgresearcher.life This theory can define atoms and the bonds between them, and characterize the nature of these chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topology of the electron density. mdpi.comnih.gov

Key parameters in QTAIM analysis include the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at a bond critical point (BCP), the point of minimum electron density along a bond path. For a co-crystal involving 4-hydroxybenzoic acid, a related compound, the QTAIM analysis revealed an electron density value [ρ(rcp)] of 0.357 e Å⁻³ and a Laplacian [∇²ρ(rcp)] of 3.2 e Å⁻⁵ in the protonated region, indicative of strong interactions. iucr.org Such analysis applied to this compound would precisely quantify the strength and nature of its intramolecular hydrogen bonds and other covalent interactions. researcher.lifenih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential experimental methods for determining the structure and properties of molecules. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net The chemical environment of each nucleus determines its resonance frequency, or chemical shift (δ), providing a detailed map of the carbon-hydrogen framework.

While a complete spectral assignment for this compound is not available in the cited literature, data for the closely related isomer 3-Amino-4-hydroxybenzoic acid provides insight into the expected chemical shifts. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are crucial for definitively assigning which protons are attached to which carbons. researchgate.netrsc.org

Table 1: 13C NMR Spectral Data for 3-Amino-4-hydroxybenzoic acid This interactive table displays the carbon-13 chemical shifts for an isomer of the target compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 168.31 |

| C-4 (C-OH) | 150.37 |

| C-3 (C-NH₂) | 134.69 |

| C-1 | 120.35 |

| C-6 | 117.80 |

| C-2 | 116.35 |

| C-5 | 114.60 |

Data sourced from ChemicalBook for 3-Amino-4-hydroxybenzoic acid (CAS 1571-72-8). chemicalbook.com

For this compound, one would expect distinct signals for the three aromatic protons, as well as exchangeable protons from the -OH, -NH₂, and -COOH groups. The ¹³C NMR spectrum would show seven distinct carbon signals: one for the carboxyl carbon (typically >160 ppm), four for the aromatic carbons attached to functional groups, and two for the aromatic C-H carbons. organicchemistrydata.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. acs.org Infrared light absorption corresponds to the vibrational frequencies of chemical bonds, making it an excellent tool for identifying functional groups. mdpi.com Raman spectroscopy relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org

A complete vibrational analysis of this compound would involve assigning the observed spectral bands to specific molecular motions. Based on studies of similar molecules like 5-amino-2-hydroxybenzoic acid and 4-hydroxybenzoic acid, a table of expected vibrational modes can be compiled. jocpr.comnih.gov

Table 2: Predicted Vibrational Modes for this compound This interactive table lists the expected vibrational frequencies and their assignments based on analogous compounds.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3500-3300 | Asymmetric & Symmetric Stretch | N-H (Amino) |

| ~3300-2500 | Stretching, broad | O-H (Carboxylic Acid) |

| ~3200 | Stretching | O-H (Phenolic) |

| ~3100-3000 | Stretching | Aromatic C-H |

| ~1700-1650 | Stretching | C=O (Carboxylic Acid) |

| ~1620-1580 | Bending (Scissoring) | N-H (Amino) |

| ~1600, 1500, 1450 | Skeletal Vibrations | Aromatic C=C |

| ~1440-1395 | In-plane Bending | O-H |

| ~1300-1200 | Stretching | C-O |

| ~900-675 | Out-of-plane Bending | Aromatic C-H |

Assignments are based on general spectroscopic principles and data from related benzoic acid derivatives. jocpr.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. up.ac.za This technique is particularly useful for studying molecules with conjugated π systems and chromophores. libretexts.org

The aromatic ring in this compound, along with the lone pairs on the oxygen and nitrogen atoms, constitutes a chromophore that absorbs strongly in the UV region. The expected electronic transitions are primarily π→π* and n→π. libretexts.orghacettepe.edu.tr The π→π transitions, which are typically more intense, involve the excitation of electrons from the π bonding orbitals of the benzene (B151609) ring to π* antibonding orbitals. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from an oxygen or nitrogen lone pair) to a π* antibonding orbital.

Studies on related benzoic acid derivatives show characteristic absorption peaks around 230 nm and 280 nm. researchgate.net For a salt of 4-hydroxybenzoic acid, an absorption peak was noted at 241 nm. researchgate.net The precise absorption maxima (λ_max) for this compound would be influenced by the solvent and the combined electronic effects of the amino and hydroxyl substituents on the aromatic ring.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-4-hydroxybenzoic acid |

| 4-aminosalicylic acid (4-Amino-2-hydroxybenzoic acid) |

| 5-aminosalicylic acid (5-Amino-2-hydroxybenzoic acid) |

| 3-hydroxyanthranilic acid |

| 5-hydroxyanthranilic acid |

| 4-hydroxybenzoic acid |

Biological Activities and Mechanistic Studies of 2 Amino 4 Hydroxybenzoic Acid Derivatives

Antimicrobial and Antifungal Effects

Derivatives of 2-amino-4-hydroxybenzoic acid have demonstrated notable antimicrobial and antifungal properties. Research has shown that certain benzoic acid derivatives can inhibit the growth of various bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. ontosight.aidntb.gov.ua

For instance, a series of azo compounds synthesized from 4-hydroxybenzoic acid exhibited significant antibacterial activity against human pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. jocpr.com Similarly, novel 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives of 5-amino-2-hydroxybenzoic acid have been synthesized and shown to possess considerable antibacterial and antifungal activity. kab.ac.ugdovepress.com The introduction of different functional groups to the core structure of this compound can modulate its antimicrobial spectrum and potency. For example, some indole (B1671886) derivatives incorporating a (1,3,4)-oxadiazino[6,5-b]indole moiety, synthesized from 3-amino-4-hydroxybenzoic acid hydrazide, have been screened for their antimicrobial activity. hakon-art.com

The antifungal activity of these derivatives is also significant. researchgate.net Studies have shown that N-benzoyl amino acids derived from various amino acids exhibit good inhibitory activity against filamentous fungi like A. fumigatus and F. temperatum. researchgate.net Furthermore, hydroxylated derivatives of benzoic acid have demonstrated dose-dependent fungistatic activity against plant pathogens such as Alternaria solani. researchgate.net

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Azo compounds of 4-Hydroxybenzoic acid | E. coli, S. aureus, P. aeruginosa, S. typhi | Potent antibacterial activity | jocpr.com |

| 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives | S. aureus, E. coli, A. niger | Significant antibacterial and antifungal activity | kab.ac.ug |

| Indole derivatives | Various microbes | Antimicrobial activity | hakon-art.com |

| N-benzoyl amino acids | A. fumigatus, F. temperatum | Relevant antifungal activity | researchgate.net |

| Hydroxylated benzoic acids | Alternaria solani | Dose-dependent fungistatic activity | researchgate.net |

Anti-inflammatory and Antioxidant Efficacy

Derivatives of this compound have been investigated for their potential as anti-inflammatory and antioxidant agents. ontosight.ai Studies have shown that these compounds can mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases.

The anti-inflammatory effects of these derivatives have been demonstrated in various models. For example, some derivatives have been shown to inhibit acetic acid-induced edema, suggesting their potential in developing anti-inflammatory drugs. Novel benzophenone (B1666685) appended oxadiazole derivatives synthesized from 3-benzoyl-4-hydroxybenzoic acid have also shown anti-inflammatory activity. nih.gov Furthermore, certain 2-hydroxybenzoic acid derivatives have exhibited superior anti-inflammatory effects compared to structurally similar compounds. google.com

The antioxidant properties of these compounds are often attributed to their phenolic structure, which enables them to scavenge free radicals and protect cells from oxidative damage. researchgate.net The position of the hydroxyl group on the benzoic acid ring is crucial for its antioxidant activity, with ortho- and para-substituted hydroxyl groups showing the best results against superoxide (B77818) radicals. researchgate.net Derivatives with a blocked hydroxyl group exhibit lower antioxidant properties. researchgate.net Research has also explored the development of mitochondriotropic antioxidants based on hydroxybenzoic acid derivatives, which can target the primary site of reactive oxygen species production within the cell. frontiersin.org

Table 2: Anti-inflammatory and Antioxidant Activity of this compound Derivatives

| Derivative Type | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Acetic acid-induced edema inhibitors | Anti-inflammatory | Significant reduction in edema | |

| Benzophenone appended oxadiazoles | Anti-inflammatory | In-vitro anti-inflammatory activity | nih.gov |

| 2-Hydroxybenzoic acid derivatives | Anti-inflammatory | Superior anti-inflammatory effect | google.com |

| Monohydroxybenzoic derivatives | Antioxidant | Best antioxidant properties against superoxide radical | researchgate.net |

| Mitochondriotropic antioxidants | Antioxidant | Potent antioxidants and cholinesterase inhibitors | frontiersin.org |

Modulation of Specific Biochemical Pathways

Impact on Coenzyme Q Biosynthesis and Supplementation Strategies

This compound and its analogs play a significant role in the biosynthesis of Coenzyme Q (CoQ), a vital component of the mitochondrial respiratory chain. nih.gov 4-hydroxybenzoic acid (4-HB) is a key precursor for the benzoquinone ring of CoQ. nih.govmdpi.com The biosynthetic pathway involves a series of enzymatic reactions, including prenylation, decarboxylation, hydroxylations, and methylations. nih.gov

Mutations in the genes encoding the enzymes of this pathway can lead to primary CoQ deficiency, a mitochondrial disease with limited treatment options. nih.govresearchgate.net Supplementation with CoQ10, the common treatment, often has limited efficacy. nih.govresearchgate.net Research has shown that analogs of 4-HB can bypass the deficient steps in the biosynthetic pathway and restore endogenous CoQ production. nih.govmdpi.com For instance, in Saccharomyces cerevisiae models with mutations affecting CoQ biosynthesis, certain analogs have been shown to restore CoQ levels. In human cell lines with COQ2 deficiency, supplementation with 4-HBA has been demonstrated to fully restore endogenous CoQ10 biosynthesis. nih.gov These findings highlight the potential of using 4-HB analogs as a therapeutic strategy for CoQ deficiencies. nih.govcapes.gov.br However, some analogs, like 2,4-dihydroxybenzoic acid (2,4-diHB), can also inhibit the endogenous CoQ biosynthetic pathway. mdpi.com

Inhibition of Amino Acid Transport Systems (e.g., xCT Antiporter)

Derivatives of this compound have been identified as inhibitors of the xCT antiporter system. uib.no The xCT system is a membrane protein that transports cystine into the cell in exchange for glutamate, a critical step for the synthesis of the antioxidant glutathione (B108866) (GSH). uib.nonih.gov High levels of GSH can protect cancer cells from the oxidative stress induced by therapies like radiation, making the xCT antiporter a target for cancer treatment. nih.gov

Sulfasalazine (SAS), a known xCT inhibitor, has limitations due to side effects and low bioavailability. uib.nonih.gov This has led to the development of novel xCT inhibitors based on the structure of SAS. Structure-activity relationship (SAR) studies have resulted in styryl hydroxy-benzoic acid analogues with improved potency and reduced toxicity. uib.nonih.govresearchgate.net One such derivative, [(E)-5-(2-([1,1'-biphenyl]-4-yl) vinyl)-2-hydroxybenzoic acid] (DC10), has shown a lower IC50 than SAS in cancer cell lines and acts by blocking cystine uptake, leading to increased oxidative stress in cancer cells. nih.gov Molecular docking studies are being used to further understand the interactions between these inhibitors and the xCT antiporter to design more potent and specific drugs. nih.govqut.edu.au

Roles in Intraspecies and Interkingdom Communication and Signaling Systems

Recent studies have revealed that 4-hydroxybenzoic acid (4-HBA) and its derivatives can act as signaling molecules in both intraspecies and interkingdom communication, particularly in bacteria. nih.govnih.gov This form of cell-to-cell communication, often referred to as quorum sensing (QS), allows bacteria to coordinate their behavior based on population density.

In the human pathogen Shigella sonnei, 4-HBA has been identified as a signaling molecule that modulates biofilm formation, extracellular polysaccharide (EPS) production, and pathogenicity. nih.govresearchgate.net The study identified the synthase (UbiC) and the receptor (AaeR) for the 4-HBA signal. nih.govnih.gov Interestingly, 4-HBA produced by S. sonnei was also found to interfere with the morphological transition of the fungus Candida albicans, demonstrating a role in interkingdom communication. nih.govresearchgate.net

Derivatives of benzoic acid have also been investigated as quorum sensing inhibitors (QSIs) to combat bacterial virulence. For example, 2-amino-4-chlorobenzoic acid has been studied for its potential to inhibit QS in Pseudomonas aeruginosa. researchgate.netscispace.com Other phenolic compounds, such as syringic acid and 4-methoxybenzoic acid, have been shown to inhibit QS-mediated virulence factors in P. aeruginosa. semanticscholar.org These findings suggest that targeting these signaling systems with this compound derivatives could be a promising strategy to control bacterial infections.

Structure Activity Relationships Sar and Rational Design of Derivatives

Correlating Structural Modifications with Biological Efficacy

The biological efficacy of 2-Amino-4-hydroxybenzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) groups are primary determinants of activity, and modifications to these functional groups can lead to significant changes in biological effects.

Importance of the Hydroxybenzoic Acid Moiety: The 2-hydroxybenzoic acid scaffold itself is considered a crucial "warhead" for certain biological targets. For instance, in the context of sirtuin deacetylase inhibition, the carboxylic acid and the adjacent hydroxyl group of a 2-hydroxybenzoic acid derivative were found to be essential for maintaining inhibitory activity against SIRT5. nih.gov Molecular docking studies revealed that the carboxylate group forms a bidentate salt bridge with Arginine (Arg105) and a hydrogen bond with Tyrosine (Tyr102) in the enzyme's binding pocket, while the hydroxyl group forms a hydrogen bond with Valine (Val221). nih.gov This highlights that the specific arrangement of these groups, as seen in salicylic (B10762653) acid and its analogs, is critical for this particular interaction.

Influence of Hydroxyl Group Number and Position: Studies on various hydroxybenzoic acid derivatives have shown that the number and position of hydroxyl groups on the phenyl ring are critical for their bioactivity, such as the inhibition of α-synuclein fibrillation. frontiersin.org For example, gallic acid (3,4,5-trihydroxybenzoic acid) is a potent inhibitor, and analysis of related compounds helps establish a structure-activity relationship. frontiersin.org While not directly on the 2-amino-4-hydroxy isomer, the principle that the degree and location of hydroxylation significantly impact activity is a cornerstone of SAR in this compound class.

Modifications to the Amino Group: The amino group offers a key site for modification. Acylation of the amino group, for example, can modulate the compound's properties. The synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives (analogs of the target compound) shows that converting the amino group to an acetamide (B32628) can produce molecules with favorable druglike properties, such as appropriate molecular weight and lipophilicity, which are crucial for absorption and distribution. mdpi.com

Introduction of Other Substituents: The introduction of different substituents onto the aromatic ring can fine-tune biological activity. For example, in a series of salicylic acid analogues of the anti-inflammatory drug celecoxib (B62257), 5-substituted-2-hydroxy-benzoic acid derivatives generally showed better inhibitory activities on both COX-1 and COX-2 enzymes than the corresponding 4-substituted analogues. jst.go.jp This demonstrates that the position of substitution significantly influences selectivity and potency. Similarly, adding fluorine to the ring, as in 4-Amino-5-fluoro-2-hydroxybenzoic acid, is another strategy to modulate activity. nih.gov

The following table summarizes the effect of certain structural modifications on the biological activity of benzoic acid derivatives.

| Compound/Derivative Class | Structural Modification | Observed Effect on Bioactivity | Reference |

| 2-Hydroxybenzoic acid derivatives | Carboxyl and adjacent hydroxyl group | Essential for SIRT5 inhibition | nih.gov |

| Hydroxybenzoic acids | Varying number and position of -OH groups | Significantly impacts anti-aggregating effects on α-synuclein | frontiersin.org |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Acetylation of the amino group | Leads to derivatives with potentially favorable oral bioavailability properties | mdpi.com |

| Substituted 2-hydroxy-benzoic acids | Substitution at position 5 vs. position 4 | Position 5 substitution can lead to better COX enzyme inhibition | jst.go.jp |

Rational Design Principles for Optimized Bioactivity and Selectivity

Rational design leverages the understanding of SAR to create derivatives with enhanced efficacy and target selectivity. This often involves structure-based drug design, where knowledge of the target protein's three-dimensional structure guides the modification of the lead compound.

Structure-Based Design: A prime example of rational design involves the development of influenza neuraminidase inhibitors based on a benzoic acid scaffold. researchgate.net By analyzing the X-ray crystal structure of the enzyme-inhibitor complex, researchers can identify key interactions and unoccupied pockets within the active site. This knowledge allows for the targeted design of new derivatives with substituents that can form additional favorable interactions, thereby increasing binding affinity and inhibitory potency. For instance, a compound featuring a guanidino group was designed to interact with negatively charged residues in the enzyme's active site, a strategy that could be hypothetically applied to the this compound scaffold. researchgate.net

Enhancing Lipophilicity: A common strategy to improve bioactivity, particularly in applications like fungicides, is to enhance the lipophilicity of the molecule to improve its ability to cross cell membranes. One approach is the esterification of hydroxybenzoic acids to create conjugates. In one study, phenazine-1-carboxylic acid was conjugated with various hydroxybenzoic acid esters. d-nb.infonih.gov The results showed that the fungicidal activity was influenced by the lipophilicity (measured as LogP). Activity tended to increase with LogP up to a certain point, after which it decreased, suggesting an optimal range of lipophilicity for potent activity. nih.gov This principle of tuning lipophilicity is directly applicable to designing derivatives of this compound for similar purposes.

Bioisosterism and Scaffold Hopping: Bioisosterism, the replacement of one functional group with another that retains similar chemical and physical properties, is a key principle in rational design. For example, replacing the phenylsulfonamide moiety in celecoxib with a salicylic acid moiety created a new class of selective cyclooxygenase-1 inhibitors. jst.go.jp This "scaffold hopping" approach can lead to compounds with novel activity profiles or improved properties. The this compound structure can serve as a scaffold that can be modified using bioisosteric replacements for its functional groups to target various enzymes or receptors.

Conjugation to Targeting Moieties: To achieve selectivity, the core molecule can be conjugated to a targeting moiety. For instance, to target mitochondria, hydroxybenzoic acids were covalently bound to a triphenylphosphonium (TPP+) cation, a well-known mitochondriotropic group. frontiersin.org This strategy effectively delivers the antioxidant hydroxybenzoic acid derivative to its site of action within the cell, enhancing its efficacy as a mitochondriotropic antioxidant. frontiersin.org

Synthesis and Biological Evaluation of Novel Analogs and Conjugates

Guided by SAR and rational design principles, numerous novel analogs and conjugates of aminosalicylic acids have been synthesized and evaluated for a range of biological activities.

Synthesis of Analogs: The synthesis of derivatives often involves standard organic chemistry reactions targeting the primary functional groups.

Esterification: The carboxylic acid group can be esterified by reacting the parent compound with an alcohol (e.g., methanol, ethanol, isopropanol) under acidic conditions. This was demonstrated in the synthesis of methyl, ethyl, and isopropyl 4-amino-2-hydroxybenzoate. nih.gov

Acylation/Amidation: The amino group is readily acylated. For example, reacting 4-aminosalicylic acid with acetic anhydride (B1165640) or benzoyl chloride yields N-acylated derivatives. mdpi.com Similarly, fatty acid derivatives of 5-aminosalicylic acid have been produced to enhance bioactivity. researchgate.net

Schiff Base Formation: The amino group can be condensed with aldehydes to form Schiff bases. This has been explored with para-aminosalicylic acid to generate novel compounds that were subsequently converted into 4-thiazolidinones and evaluated as antimicrobial agents. sphinxsai.com

Synthesis of Conjugates: Conjugates are formed by linking the this compound scaffold to other molecules, such as other bioactive compounds, amino acids, or fatty acids, to create hybrid molecules with potentially enhanced or new activities.

Phenolic Ester Conjugates: A series of phenolic ester derivatives of phenazine-1-carboxylic acid were synthesized by reacting it with different hydroxybenzoic acid esters. d-nb.infonih.gov The fungicidal activity of these conjugates was evaluated against several phytopathogenic fungi.

Amino Acid Conjugates: Rhein, an anthraquinone, was conjugated with various amino acid esters. These conjugates were evaluated for antifungal activity, with some showing potent inhibition of Rhizoctonia solani and Sclerotinia sclerotiorum. mdpi.com

Amine Conjugates: Amides can be formed between hydroxybenzoic acids and amines like tyramine (B21549) or tryptamine. Such conjugates have been biosynthesized in engineered E. coli and are studied for activities such as anticonvulsant and antinociceptive effects. jmb.or.kr

Biological Evaluation and Findings: The synthesized derivatives are screened for various biological activities. For instance, the fungicidal efficacy of phenazine-1-carboxylic acid-hydroxybenzoic acid ester conjugates was systematically tested. The results, shown in the table below, demonstrate how structural variations within the conjugate series impact potency against specific fungal pathogens.

| Compound | Conjugate Structure | EC50 (μg/mL) vs. Rhizoctonia solani | Reference |

| 5b | PCA-Salicylic acid ethyl ester | 7.8 | d-nb.info |

| 5c | PCA-Salicylic acid propyl ester | 3.2 | d-nb.info |

| 5d | PCA-Salicylic acid butyl ester | 3.6 | d-nb.info |

| 5h | PCA-3-Hydroxybenzoic acid propyl ester | 10.2 | d-nb.info |

| 5i | PCA-3-Hydroxybenzoic acid butyl ester | 9.8 | d-nb.info |

| 5m | PCA-p-Hydroxybenzoic acid propyl ester | 14.1 | d-nb.info |

| 5n | PCA-p-Hydroxybenzoic acid butyl ester | 11.2 | d-nb.info |

| PCA (Control) | Phenazine-1-carboxylic acid | 18.6 | d-nb.info |

PCA refers to Phenazine-1-carboxylic acid. The conjugates link PCA to different hydroxybenzoic acid esters.

These studies collectively illustrate a robust cycle of design, synthesis, and evaluation that propels the development of this compound derivatives as potential therapeutic agents and biochemical tools. researchgate.netsphinxsai.com

Emerging Research Applications and Biotechnological Perspectives

Utilization as a Platform Intermediate for Value-Added Bioproducts

While its isomer 4-hydroxybenzoic acid (4-HBA) is widely recognized as a versatile platform intermediate for a range of bioproducts like resveratrol, muconic acid, and gastrodin (B1674634) nih.govresearchgate.net, the role of 2-Amino-4-hydroxybenzoic acid is more specialized but equally significant in certain biosynthetic pathways. It is primarily recognized as a precursor for other essential metabolites.

Detailed research findings indicate its involvement in crucial biological syntheses:

Coenzyme Q Biosynthesis: Analogs of 4-hydroxybenzoic acid, including aminated versions, are known to influence the biosynthesis of Coenzyme Q (CoQ), a vital component for mitochondrial energy production. frontiersin.org Aromatic compounds with a carboxylic acid group at position C1 and an electron-donating group (like hydroxyl or amino) at C4 can enter the CoQ biosynthetic pathway. frontiersin.org While para-aminobenzoic acid (pABA) has been shown to be a precursor for CoQ in S. cerevisiae, this highlights the potential of aminated hydroxybenzoic acids to be utilized by biosynthetic machinery. frontiersin.org

Precursor to Complex Natural Products: The core structure of this compound makes it a potential building block for complex bioactive molecules. For instance, research into the biosynthesis of pyrrolobenzodiazepines, a class of antitumor antibiotics, has identified enzymatic pathways for the hydroxylation of anthranilic acid (2-aminobenzoic acid), a closely related precursor. Furthermore, the mitosane core of the potent antitumor agent mitomycin is derived from the isomer 3-amino-5-hydroxybenzoic acid (AHBA), demonstrating the role of aminohydroxybenzoic acids as key intermediates in the microbial production of high-value pharmaceuticals. mdpi.com The metabolism of the isomer 4-amino-3-hydroxybenzoic acid by Bordetella sp. has also been studied, showing its conversion into intermediates like 2-hydroxymuconic 6-semialdehyde, which are then channeled into the central metabolism. tandfonline.com

The enzymatic machinery capable of processing these related structures suggests a strong potential for engineering metabolic pathways to convert this compound into a variety of specialized, high-value chemicals.

Table 1: Examples of Aminohydroxybenzoic Acid Isomers as Precursors

| Precursor Compound | Value-Added Bioproduct | Reference Organism/System |

|---|---|---|

| 3-Amino-5-hydroxybenzoic acid | Mitosane core of Mitomycins | Streptomyces sp. mdpi.com |

| 4-Amino-3-hydroxybenzoic acid | 2-Amino-5-carboxymuconic 6-semialdehyde | Bordetella sp. 10d tandfonline.comnih.gov |

| para-Aminobenzoic acid | Coenzyme Q | S. cerevisiae frontiersin.org |

Development of Advanced Materials, including Bioplastics and Liquid Crystals

The application of aminobenzoic acid derivatives in creating high-performance polymers is an area of intense research, driven by the need for sustainable and advanced materials. While the isomer 3-amino-4-hydroxybenzoic acid has been successfully used to produce bio-based polybenzoxazoles (PBOs) with ultrahigh thermal resistance and liquid crystalline properties researchgate.netrsc.org, the direct use of this compound is less common. However, its derivatives have shown significant promise in material science.

Advanced Polymers from Derivatives: A sulfonated derivative, 2-amino-4-hydroxybenzenesulfonic acid (AHB), has been used in the electrochemical copolymerization with aniline (B41778) to synthesize Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB). This resulting copolymer exhibits a conductivity of 0.45 S cm⁻¹ and excellent redox activity across a wide pH range (pH <1 to 11.0), making it a candidate for advanced electronic applications. acs.org

Liquid Crystal Synthesis from Derivatives: In the field of liquid crystals, a fluorinated derivative, 2-Fluoro-4-hydroxybenzoic acid, is a preferred building block for synthesizing mesogens. The para-positioning of the hydroxyl and carboxylic acid groups is ideal for creating the rod-like structures necessary for liquid crystal behavior, and the ortho-fluorine substituent can introduce an additional intercalated smectic phase, a desirable property for advanced display technologies. ossila.com Similarly, co-crystals of 4-hydroxybenzoic acid with compounds like 2-amino-4,6-dimethylpyrimidine (B23340) have been studied for their unique three-dimensional networks formed through hydrogen bonding. iucr.orgresearchgate.net

Although direct polymerization of this compound into bioplastics is not widely documented, the successful use of its isomers and derivatives underscores the potential of this structural motif. The functional groups of this compound could theoretically be used to create polyesters, polyamides, or poly(ester-amide)s with unique properties.

Table 2: Properties of Advanced Materials from Aminobenzoic Acid Derivatives

| Monomer/Precursor | Resulting Material | Key Properties | Potential Application |

|---|---|---|---|

| 3-Amino-4-hydroxybenzoic acid | Polybenzoxazole (PBO) | Ultrahigh thermal resistance (T10 > 400°C), Liquid Crystalline (LC) behavior. researchgate.net | High-performance fibers, composites. researchgate.net |

| 2-Amino-4-hydroxybenzenesulfonic acid | Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) | Conductivity of 0.45 S cm⁻¹, excellent redox activity over a wide pH range. acs.org | Electrochemical sensors, conductive coatings. acs.org |

| 2-Fluoro-4-hydroxybenzoic acid | Liquid Crystal Mesogens | Forms intercalated smectic phases. ossila.com | Advanced liquid crystal displays. ossila.com |

Application in Analytical Chemistry as Matrix Materials (e.g., MALDI-MS)

In the field of analytical chemistry, specific organic compounds are used as matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to facilitate the soft ionization of macromolecules. While various hydroxybenzoic acids are common matrices, the use of this compound for this purpose is not prominently documented in scientific literature.

Extensive research has instead focused on its isomer, 3-Amino-4-hydroxybenzoic acid (AHB) , which was one of the first matrices identified for the analysis of glycans. mdpi.comscispace.com Although it is less efficient for ionizing peptides compared to other matrices like 2,5-dihydroxybenzoic acid (DHB), recent studies have rediscovered its utility. mdpi.comscispace.com When doped with sodium, 3-Amino-4-hydroxybenzoic acid selectively aids in the analysis of O-glycans from intact glycoproteins, demonstrating low noise in the low-molecular-weight region. mdpi.com This specificity makes it a valuable tool in glycomics.

Other common matrices for MALDI-MS analysis of various biomolecules include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid for peptides and proteins, and 2,5-dihydroxybenzoic acid (DHB) for oligosaccharides. nih.govaxispharm.com The absence of this compound in prominent lists and studies of MALDI matrices suggests that its specific physicochemical properties may be less suitable for this particular application compared to its 3-amino isomer.

Table 3: Common MALDI-MS Matrices and Their Applications

| Matrix Compound | Typical Analytes | Reference |

|---|---|---|

| 3-Amino-4-hydroxybenzoic acid (AHB) | Glycans, Glycopeptides mdpi.comscispace.comaxispharm.comresearchgate.net | |

| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Oligosaccharides, Phospholipids mdpi.comnih.gov | |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Proteins (<10,000 Da) axispharm.comresearchgate.net | |

| Sinapinic acid (SA) | Proteins (>10,000 Da) | researchgate.net |

Integration into Green Chemistry Methodologies for Sustainable Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and use of this compound and related compounds are increasingly being viewed through this lens, with a focus on biocatalysis and the use of renewable feedstocks.

Research into the biosynthesis of aromatic compounds provides a foundation for sustainable production methods. For example, the production of 4-hydroxybenzoic acid (4-HBA) from renewable sugars in metabolically engineered microbes like Corynebacterium glutamicum and Escherichia coli represents a significant move away from petroleum-based synthesis. researchgate.netnih.gov These biosynthetic pathways, which often start from glucose and proceed through the shikimate pathway, exemplify green chemistry by operating under mild conditions and using renewable resources. researchgate.net

Specific examples relevant to aminobenzoic acids include:

Biocatalytic Production: The microbial production of 3-amino-4-hydroxybenzoic acid from non-edible cellulosic feedstock (kraft pulp) has been achieved using metabolically engineered bacteria. conicet.gov.ar This process avoids the use of fossil fuels and energy-intensive chemical reactions.

Enzymatic Conversions: The enzyme NspF from Streptomyces murayamaensis can biocatalyze the aromatic C-nitrosation of 3-amino-4-hydroxybenzoic acid, showcasing a highly specific enzymatic transformation under mild conditions. conicet.gov.ar Such enzymatic processes are central to green chemistry as they can replace harsh chemical reagents.

Microwave-Assisted Synthesis: Green synthesis methods for derivatives of 4-hydroxybenzoic acid have been developed using microwave irradiation instead of conventional heating. These methods often use water as a solvent, proceed rapidly (within minutes), and result in high yields, thereby reducing energy consumption and avoiding volatile organic solvents. chemmethod.com

While many of these examples involve isomers or derivatives, the principles are directly applicable to this compound. Future research is likely to focus on discovering or engineering enzymes that can synthesize this specific isomer from renewable feedstocks or convert it into valuable products through clean, biocatalytic processes.

Future Directions and Interdisciplinary Research Horizons

Advanced Computational Modeling for Predictive Bioactivity and Material Design

Computational chemistry and bioinformatics are becoming indispensable tools for accelerating the discovery and design of new molecules based on the 2-amino-4-hydroxybenzoic acid scaffold. Advanced modeling techniques allow for the prediction of biological activity, physicochemical properties, and potential material applications before undertaking costly and time-consuming laboratory synthesis.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent computational approach. bohrium.com Studies on derivatives of p-aminobenzoic acid (PABA), an isomer of this compound, have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. ufms.brufms.br These models correlate the three-dimensional properties of molecules, such as their electrostatic and hydrophobic fields, with their biological activity. ufms.brufms.br For example, such models have been used to design novel inhibitors of acetylcholinesterase, a target in Alzheimer's disease treatment, by identifying the specific structural features required for enhanced potency. bohrium.comufms.br

Molecular docking simulations provide further insights by predicting how a ligand, such as a this compound derivative, will bind to the active site of a target protein. ufms.brresearchgate.net This technique helps in understanding the molecular interactions that govern bioactivity and can guide the rational design of new therapeutic agents. nih.gov Beyond bioactivity, computational tools like Density Functional Theory (DFT) can predict spectroscopic data (e.g., IR and NMR spectra), while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast the pharmacokinetic and toxicological profiles of new compounds.

Computational Approaches for this compound Research

| Modeling Technique | Application | Predicted Properties |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict bioactivity based on molecular fields. | Inhibitory concentrations (IC₅₀), binding affinity. ufms.brufms.brresearchgate.net |

| Molecular Docking | Visualize and analyze ligand-protein binding interactions. | Binding modes, interaction energies, target specificity. bohrium.comresearchgate.net |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Bioavailability, potential for off-target effects. |

Exploration of Novel Biological Functions and Therapeutic Targets

While research into this compound is ongoing, the diverse biological activities of its isomers and related compounds suggest a rich field for future discoveries. The core structure is a versatile scaffold that appears in various bioactive contexts. nih.govnih.gov

One established role for related compounds is in the biosynthesis of Coenzyme Q (CoQ), a vital component of the mitochondrial respiratory chain. frontiersin.org Analogs of 4-hydroxybenzoic acid can influence and even rescue CoQ biosynthesis, highlighting the potential for such compounds in treating mitochondrial diseases. frontiersin.orgnih.gov Furthermore, this compound itself has been investigated for the treatment of retroviral infections.

The broader family of aminobenzoic acids is a source of significant therapeutic interest. PABA (4-aminobenzoic acid) derivatives have been explored for a wide array of applications, including anticancer, anti-inflammatory, antiviral, and antibacterial therapies. nih.govnih.gov Recent research has also focused on the role of PABA in modulating neurotransmitter systems, suggesting potential applications in neuropsychiatric disorders. explorationpub.com The inhibition of enzymes like kynureninase by related structures points towards possible interventions in neuroinflammatory processes.

Future research will likely employ high-throughput screening and mechanism-of-action studies to identify new biological targets for this compound and its derivatives. Given the activities of its close relatives, promising areas for investigation include metabolic regulation, immune response modulation, and neurological function.

Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale Based on Related Compounds | Potential Targets |

|---|---|---|

| Mitochondrial Disorders | Role of 4-hydroxybenzoic acid in Coenzyme Q synthesis. frontiersin.orgnih.gov | Enzymes in the CoQ biosynthetic pathway. |

| Neurodegenerative Diseases | PABA derivatives show potential as cholinesterase inhibitors; related compounds affect neuroinflammation. ufms.br | Acetylcholinesterase, Kynureninase, Neurotransmitter receptors. |

| Infectious Diseases | Investigated for retroviral infections; PABA is crucial for folate synthesis in microbes. mdpi.com | Viral enzymes, Folate biosynthesis pathway. |

Sustainable Production and Bioremediation Strategies for Environmental Impact Mitigation

The increasing demand for specialty chemicals has created a need for sustainable and environmentally friendly production methods. Metabolic engineering and synthetic biology offer a promising alternative to traditional chemical synthesis for producing this compound and its derivatives. researchgate.net By harnessing the power of microorganisms, it is possible to produce these compounds from renewable feedstocks like glucose. mdpi.com

Significant progress has been made in the microbial production of related compounds. For example, engineered E. coli strains have been developed to produce 4-hydroxybenzoic acid (4HBA) with high yields. nih.govresearchgate.net These strategies often involve engineering the shikimate pathway to channel more carbon flux towards the desired aromatic acid precursor, chorismate. mdpi.com The establishment of whole-cell biocatalysts and multi-enzyme cascades provides a robust platform for converting bio-based feedstocks into valuable chemicals. nih.govresearchgate.net Similar strategies can be adapted for the sustainable production of this compound.

In parallel with sustainable production, there is a growing focus on bioremediation to mitigate the environmental impact of chemical compounds. Bioremediation utilizes microorganisms to degrade or detoxify pollutants. mdpi.com These strategies can be applied in-situ (at the contaminated site) or ex-situ (after excavating the contaminated material). frontiersin.orgnih.gov

Techniques such as biostimulation (adding nutrients to boost native microbes) and bioaugmentation (introducing specialized microbes) are effective for cleaning up contaminated soil and water. mdpi.com While specific strategies for aminohydroxybenzoic acids are not yet established, the principles are broadly applicable. Microbes can employ mechanisms like adsorption, precipitation, and enzymatic degradation to remediate organic contaminants. nih.gov Future work could involve identifying or engineering microorganisms capable of metabolizing this compound, potentially using it as a carbon or nitrogen source, thus providing a green solution for its removal from the environment should it become a pollutant.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2-Hydroxybenzoic acid | 2-HBA |

| 3,5-Aminohydroxybenzoic acid | 3,5-AHBA |

| 4-Hydroxybenzoic acid | 4-HBA, 4HBA |

| Anthranilic acid | |

| Chorismate | |

| Coenzyme Q | CoQ |

| para-Aminobenzoic acid | PABA |

| Pyrrolobenzodiazepines | |

| Rifamycin |

Q & A

Q. How can the environmental stability of this compound be assessed for ecotoxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.